N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE
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Overview
Description
N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE is a synthetic organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of a trichloroethyl group, a fluorobenzenesulfonyl group, and a benzamide moiety. It is used in various scientific research applications due to its reactivity and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 2,2,2-trichloroethanol to form the intermediate 2,2,2-trichloro-1-(4-fluorobenzenesulfonyl)ethanol. This intermediate is then reacted with benzoyl chloride in the presence of a base, such as pyridine, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial practices include the use of continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the trichloroethyl group to a less chlorinated form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trichloroethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfone derivatives, partially dechlorinated compounds, and substituted benzamides.
Scientific Research Applications
N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE involves its interaction with specific molecular targets. The trichloroethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The fluorobenzenesulfonyl group enhances the compound’s reactivity and specificity towards certain targets .
Comparison with Similar Compounds
Similar Compounds
N-(2,2,2-TRICHLORO-1-(3-NAPHTHALEN-1-YL-THIOUREIDO)-ETHYL)-BENZAMIDE: Similar in structure but contains a naphthalene ring instead of a fluorobenzene ring.
4-METHYL-N-(2,2,2-TRICHLORO-1-(3-(2-HYDROXY-PHENYL)-THIOUREIDO)-ETHYL)-BENZAMIDE: Contains a hydroxyphenyl group instead of a fluorobenzene group.
Uniqueness
N-[2,2,2-TRICHLORO-1-(4-FLUOROBENZENESULFONYL)ETHYL]BENZAMIDE is unique due to the presence of the fluorobenzenesulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s reactivity and potential for specific interactions with biological targets, making it valuable for research and industrial applications.
Properties
IUPAC Name |
N-[2,2,2-trichloro-1-(4-fluorophenyl)sulfonylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11Cl3FNO3S/c16-15(17,18)14(20-13(21)10-4-2-1-3-5-10)24(22,23)12-8-6-11(19)7-9-12/h1-9,14H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUXHCRZDHXQJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)S(=O)(=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11Cl3FNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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